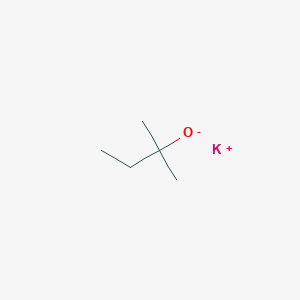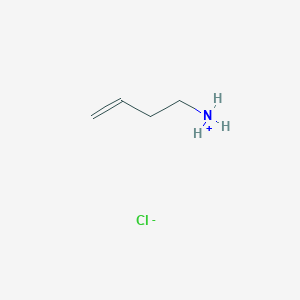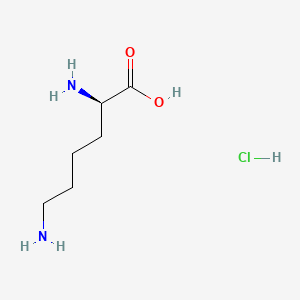
lithium;(2S)-2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium;(2S)-2-hydroxypropanoate can be synthesized through the neutralization of lactic acid with lithium hydroxide. The reaction is typically carried out in an aqueous solution, where lithium hydroxide is added to lactic acid under controlled conditions to form lithium lactate and water:
LiOH+C3H6O3→LiC3H5O3+H2O
Industrial Production Methods
Industrial production of this compound involves similar neutralization reactions but on a larger scale. The process may include additional purification steps such as crystallization and filtration to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;(2S)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to produce lithium carbonate and other by-products.
Reduction: It can be reduced under specific conditions to yield different lithium-containing compounds.
Substitution: this compound can participate in substitution reactions where the lactate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various organic reagents can facilitate substitution reactions under controlled conditions.
Major Products Formed
Oxidation: Lithium carbonate and other lithium salts.
Reduction: Different lithium-containing compounds depending on the reducing agent used.
Substitution: Compounds with substituted functional groups replacing the lactate group.
Aplicaciones Científicas De Investigación
Lithium;(2S)-2-hydroxypropanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other lithium compounds.
Biology: Studied for its potential effects on cellular metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of mood disorders and neurodegenerative diseases.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism by which lithium;(2S)-2-hydroxypropanoate exerts its effects involves several molecular targets and pathways:
Neurotransmitter Modulation: Lithium ions can modulate neurotransmitter release and reuptake, affecting mood and behavior.
Enzyme Inhibition: Lithium inhibits enzymes such as inositol monophosphatase, which plays a role in cellular signaling pathways.
Neuroprotection: Lithium has been shown to have neuroprotective effects, potentially through the inhibition of glycogen synthase kinase-3 (GSK-3) and other pathways.
Comparación Con Compuestos Similares
Similar Compounds
Lithium Carbonate: Commonly used in the treatment of bipolar disorder.
Lithium Citrate: Another lithium salt with similar therapeutic applications.
Lithium Chloride: Used in various industrial and research applications.
Uniqueness
Lithium;(2S)-2-hydroxypropanoate is unique due to its combination of lithium and lactate, which may offer distinct biochemical and therapeutic properties compared to other lithium salts
Propiedades
IUPAC Name |
lithium;(2S)-2-hydroxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3.Li/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQWYZBANWAFMQ-DKWTVANSSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C(=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C[C@@H](C(=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5LiO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![potassium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B7802209.png)



![(7R)-3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.02,9]undecane](/img/structure/B7802236.png)

